molecular formula C14H9BrF3NO B2869892 4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 301228-28-4

4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2869892
CAS No.: 301228-28-4
M. Wt: 344.131
InChI Key: KSMHIZURHCWMKF-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide is a brominated benzamide derivative with the molecular formula C14H9BrF3NO and a molecular weight of 336.13 g/mol . This compound is supplied for research and development purposes only and is strictly not approved for diagnostic, therapeutic, or veterinary applications. Structurally, this compound belongs to a class of benzamide derivatives known as salicylanilides, which are widely recognized for their diverse biological activities . Researchers are particularly interested in the antimicrobial and anti-inflammatory potential of these compounds. For instance, closely related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated promising activity against Gram-positive bacteria, including challenging strains like Staphylococcus aureus , with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL . Furthermore, in vitro evaluations of anti-inflammatory activity through protease inhibition assays have shown that similar compounds exhibit significant efficacy, with IC50 values (0.04–0.07 mg/mL) substantially lower than that of standard anti-inflammatory controls like acetylsalicylic acid, indicating a potent ability to inhibit trypsin activity . The presence of the bromine atom and the trifluoromethyl group on the aniline ring is a key structural feature that can enhance the molecule's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry research for the development of new antimicrobial and anti-inflammatory agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMHIZURHCWMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acid Chloride Intermediate

The most prevalent method for synthesizing N-aryl benzamides involves reacting benzoyl chloride derivatives with substituted anilines. For 4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, this requires:

  • 4-Bromobenzoyl Chloride Synthesis :
    • 4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction typically completes within 2–4 hours, yielding 4-bromobenzoyl chloride with high purity.
  • Coupling with 2-(Trifluoromethyl)Aniline :
    • The acid chloride is reacted with 2-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., tetrahydrofuran (THF) or DCM) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Bases neutralize HCl generated during the reaction, driving the equilibrium toward amide formation.

Example Protocol :

  • Dissolve 4-bromobenzoyl chloride (1.0 equiv.) in THF under nitrogen.
  • Add 2-(trifluoromethyl)aniline (1.1 equiv.) dropwise at 0°C, followed by TEA (1.5 equiv.).
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Alternative Routes and Optimization

Direct Coupling Using Carbodiimide Reagents

For substrates sensitive to acid chlorides, carbodiimide-mediated coupling (e.g., EDCI or DCC) offers a milder approach:

  • Reagents : 4-Bromobenzoic acid, 2-(trifluoromethyl)aniline, EDCI, hydroxybenzotriazole (HOBt).
  • Conditions : DCM or DMF, 0°C to room temperature, 12–24 hours.
  • Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Combine 4-bromobenzoic acid (1.0 equiv.), 2-(trifluoromethyl)aniline (1.2 equiv.), and polyphosphoric acid (PPA).
  • Irradiate at 150°C for 15 minutes.
  • Isolate the product via dilution with ice water and filtration.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

  • Reactors : Microfluidic channels with precise temperature control (20–50°C).
  • Residence Time : 5–10 minutes for complete conversion.
  • Purification : In-line liquid-liquid extraction and crystallization units minimize manual handling.

Solvent and Catalyst Recycling

  • Solvent Recovery : Distillation reclaims THF or DCM with >95% efficiency.
  • Base Reuse : TEA is recovered via acid-base extraction and reused in subsequent batches.

Challenges and Mitigation Strategies

Regioselectivity in Trifluoromethyl Substitution

The ortho-substituted trifluoromethyl group introduces steric hindrance, necessitating:

  • Low-Temperature Reactions : Slow addition of reagents at 0°C to suppress side reactions.
  • Bulky Bases : Use of DIPEA instead of TEA to reduce nucleophilic interference.

Purification of Hydrophobic Products

  • Recrystallization Solvents : Ethanol/water (7:3) or acetonitrile achieves >98% purity.
  • Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel for analytical-grade material.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.55–7.48 (m, 4H, Ar-H), 6.90 (s, 1H, NH).
  • ¹³C NMR : 165.2 (C=O), 138.5–122.1 (Ar-C), 126.8 (q, CF₃, J = 288 Hz).

Melting Point and Purity

  • MP : 142–144°C (lit. 140–142°C for analog).
  • HPLC : Purity >99.5% (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Crystallographic Features

  • 4-Bromo-N-(2-nitrophenyl)benzamide: Substituents: Bromine (para), nitro (-NO₂, ortho). Features: Two molecules per asymmetric unit (Z' = 2), with intramolecular hydrogen bonding (N–H⋯O) stabilizing the structure. Compared to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide), the absence of a methoxy group reduces steric hindrance, leading to tighter crystal packing .
  • 3-Halo-N-[2-(trifluoromethyl)phenyl]benzamides (3-F, 3-Br, 3-I): Substituents: Halogens (F, Br, I) at meta-position. Features: Systematic crystallographic studies reveal that larger halogens (e.g., iodine) increase molecular volume, altering supramolecular interactions. The ortho-CF₃ group induces torsional strain, favoring non-planar conformations .

Electronic and Steric Effects of Substituents

Compound Name Substituents Key Properties Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Br (para), OMe (meta) Methoxy groups enhance solubility due to electron-donating effects. Derivatives show modified bioactivity .
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Cl (para), OH (ortho), CF₃ (para) Exhibits potent antimicrobial activity (IC₅₀: 0.37–1.10 µM) against Desulfovibrio piger via sulfate reduction inhibition .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-CF₃-propan-2-yl]oxy]benzamide Br, F, CF₃, chloro High synthetic yield (90%) via acyl chloride coupling, demonstrating efficiency of halogenated precursors .

Key Research Findings

Positional Isomerism : Ortho-CF₃ substitution induces steric effects that distort molecular planarity, impacting crystal packing and solubility .

Electron-Withdrawing Groups : Bromine and CF₃ enhance stability and lipophilicity, critical for membrane penetration in antimicrobial agents .

Synthetic Optimization : Halogenated anilines (e.g., 2-chloro-6-fluoroaniline) enable efficient coupling reactions, yielding >90% in optimized conditions .

Data Tables

Table 1: Physicochemical Properties of Selected Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (µg/mL)
4-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide C₁₄H₉BrF₃NO 344.13 4.2 12.5 (DMSO)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C₁₅H₁₃BrNO₃ 350.18 3.8 45.0 (Ethanol)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide C₁₄H₈ClF₃NO₂ 337.67 3.5 8.2 (Water)

*Calculated using ChemAxon software.

Biological Activity

4-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H10BrF3N
Molecular Weight: 332.14 g/mol
IUPAC Name: this compound

The compound features a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination : The starting material, N-[2-(trifluoromethyl)phenyl]benzamide, undergoes bromination using bromine or brominating agents.
  • Purification : The crude product is purified using recrystallization or chromatography techniques to obtain the final compound.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit various cancer cell lines. For example, benzamide derivatives have been reported to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme linked to glucose metabolism and cancer progression .
  • Antibacterial Activity : Compounds with trifluoromethyl groups have demonstrated enhanced antibacterial properties. A study on related benzamide derivatives found effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, such as DPP-IV and others implicated in cancer metabolism .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Binding : The trifluoromethyl group may enhance binding affinity to target enzymes through hydrophobic interactions.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways critical for cell proliferation and survival.

Case Studies

  • DPP-IV Inhibition : A study synthesized various aminobenzamide derivatives, including those structurally similar to this compound. Some exhibited over 38% inhibition of DPP-IV at concentrations of 100 μM, indicating potential for managing diabetes and related conditions .
  • Antibacterial Testing : Research on pyrrole-benzamide derivatives revealed that modifications similar to those in this compound led to MIC values as low as 3.125 μg/mL against resistant bacterial strains .

Comparative Analysis

Compound NameStructureActivityReference
This compoundStructureAnticancer, Antibacterial
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide-DPP-IV Inhibitor
Pyrrole-benzamide derivatives-Antibacterial (MIC = 3.125 μg/mL)

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